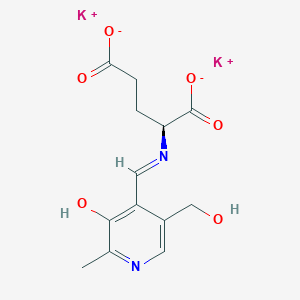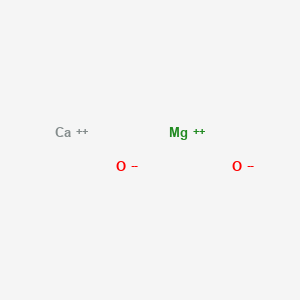
Calcium magnesium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium magnesium oxide, also known as dolime or dolomitic lime, is a compound composed of calcium oxide (CaO) and magnesium oxide (MgO). It is a white, caustic, alkaline, crystalline solid at room temperature. This compound is widely used in various industrial applications due to its unique properties, such as high melting point, reactivity with water, and ability to neutralize acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium magnesium oxide can be synthesized through the thermal decomposition of dolomite (CaMg(CO₃)₂). The process involves heating dolomite at high temperatures (around 900-1100°C) in a kiln, which results in the release of carbon dioxide (CO₂) and the formation of this compound:
CaMg(CO3)2→CaO+MgO+2CO2
Industrial Production Methods
In industrial settings, the production of this compound typically involves the calcination of dolomite in rotary kilns or shaft kilns. The calcination process requires precise control of temperature and residence time to ensure complete decomposition of the carbonate minerals. The resulting product is then cooled and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium magnesium oxide undergoes several types of chemical reactions, including:
Hydration: Reacts with water to form calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂).
Acid-Base Reactions: Neutralizes acids to form corresponding calcium and magnesium salts.
Thermal Decomposition: Decomposes at high temperatures to release CO₂.
Common Reagents and Conditions
Water (H₂O): Used in hydration reactions.
Acids (e.g., HCl, H₂SO₄): Used in neutralization reactions.
High Temperatures: Required for thermal decomposition.
Major Products Formed
- Calcium Hydroxide (Ca(OH)₂)
- Magnesium Hydroxide (Mg(OH)₂)
- Calcium Salts (e.g., CaCl₂, CaSO₄)
- Magnesium Salts (e.g., MgCl₂, MgSO₄)
Scientific Research Applications
Calcium magnesium oxide has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
- Biology : Employed in the preparation of culture media and as a supplement in animal feed.
- Medicine : Utilized in antacid formulations and as a component in dental materials.
- Industry : Applied in the production of refractory materials, cement, and glass. It is also used in environmental applications, such as wastewater treatment and flue gas desulfurization.
Mechanism of Action
The mechanism of action of calcium magnesium oxide involves its reactivity with water and acids. When it reacts with water, it forms calcium hydroxide and magnesium hydroxide, which are both strong bases. These hydroxides can neutralize acids, making this compound an effective neutralizing agent. Additionally, the compound’s high reactivity with acids allows it to form various calcium and magnesium salts, which have numerous industrial and medical applications.
Comparison with Similar Compounds
Similar Compounds
- Calcium Oxide (CaO)
- Magnesium Oxide (MgO)
- Calcium Hydroxide (Ca(OH)₂)
- Magnesium Hydroxide (Mg(OH)₂)
Comparison
Calcium magnesium oxide is unique compared to its individual components (calcium oxide and magnesium oxide) due to its combined properties. It offers the benefits of both calcium and magnesium oxides, such as high reactivity and the ability to neutralize acids. Additionally, the presence of both calcium and magnesium in a single compound makes it more versatile for various applications, including environmental and industrial uses.
Properties
CAS No. |
37247-91-9 |
|---|---|
Molecular Formula |
CaMgO2 |
Molecular Weight |
96.38 g/mol |
IUPAC Name |
calcium;magnesium;oxygen(2-) |
InChI |
InChI=1S/Ca.Mg.2O/q2*+2;2*-2 |
InChI Key |
YLUIKWVQCKSMCF-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[Mg+2].[Ca+2] |
physical_description |
Liquid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals White crystals with a mild earthy odor; [Graymont MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


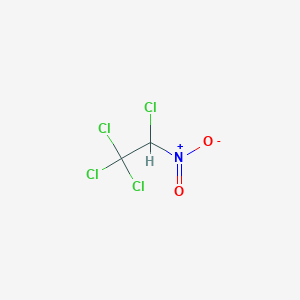
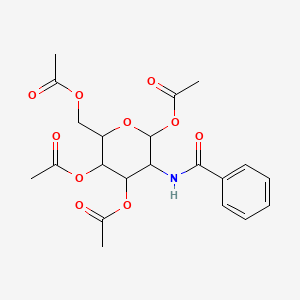
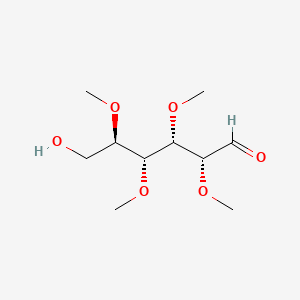
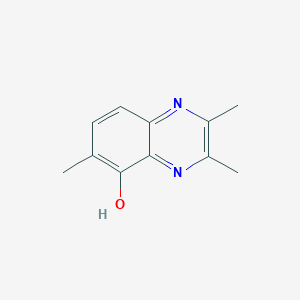


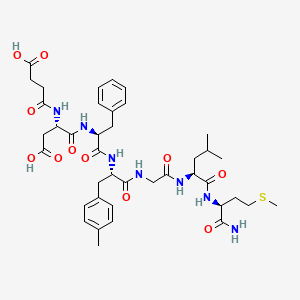
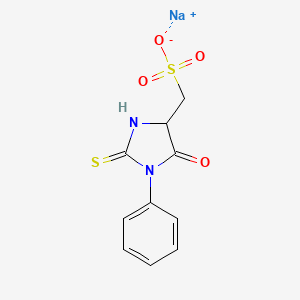
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
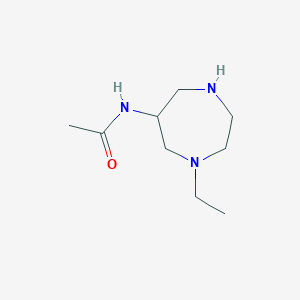
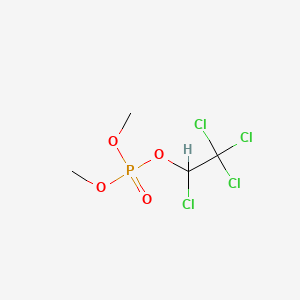
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
